![molecular formula C13H16BN3O3S B6337843 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester CAS No. 2096333-22-9](/img/structure/B6337843.png)
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester (PTBAPE) is a novel boronic acid pinacol ester derivative of 2-[pyridazin-3(2H)-one]thiazole. PTBAPE has been gaining attention due to its potential applications in scientific research, especially in the fields of medicinal chemistry, materials science, and organic synthesis. PTBAPE has unique properties that make it an attractive choice for a variety of research applications.
科学的研究の応用
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been investigated for its potential applications in medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been used as an inhibitor of protein kinases, and as a potential anti-cancer agent. In materials science, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been used as a polymerization initiator and as a catalyst for the synthesis of polymers-based materials. In organic synthesis, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridazinones and thiazoles.
作用機序
The mechanism of action of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester is still under investigation. However, it is believed that 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester binds to the active sites of protein kinases, which leads to the inhibition of their activity. In addition, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been found to interact with nucleic acids, which may lead to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester are still being investigated. Preliminary studies have shown that 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has anti-cancer activity and can inhibit the activity of protein kinases. In addition, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been found to interact with nucleic acids, which may lead to the inhibition of DNA and RNA synthesis.
実験室実験の利点と制限
The main advantage of using 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester in laboratory experiments is its ability to bind to the active sites of protein kinases, which leads to the inhibition of their activity. In addition, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester is relatively easy to synthesize and is commercially available. However, the use of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester in laboratory experiments is limited by its potential toxicity and the lack of information regarding its long-term effects.
将来の方向性
Future research directions for 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester include further investigation into its mechanism of action and its potential applications in medicinal chemistry, materials science, and organic synthesis. In addition, further research is needed to determine the long-term effects of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester and to develop methods to reduce its potential toxicity. Other potential research directions include the development of novel syntheses of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester and the investigation of its potential use as a drug delivery system.
合成法
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester can be synthesized from commercially available starting materials, such as pyridazin-3(2H)-one thiazole and boric acid. The synthesis of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester involves a series of steps, including the formation of a boronic acid pinacol ester from the reaction of pyridazin-3(2H)-one thiazole and boric acid, followed by the condensation of the boronic acid pinacol ester with a suitable reagent. The synthesis of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester can be carried out in a single step or in a multi-step process.
特性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O3S/c1-12(2)13(3,4)20-14(19-12)9-8-21-11(16-9)17-10(18)6-5-7-15-17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZQQDSXJWJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

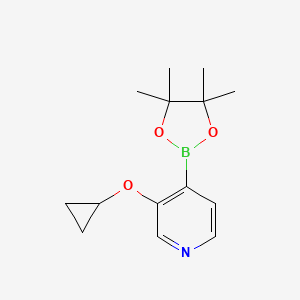



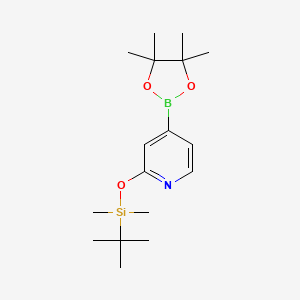
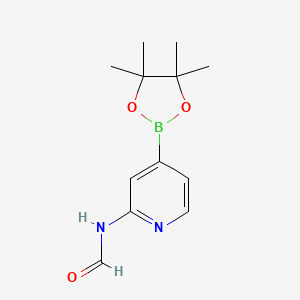

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
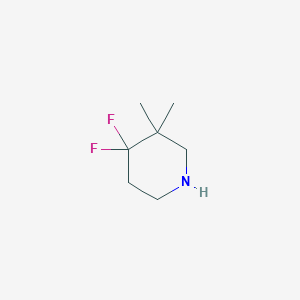
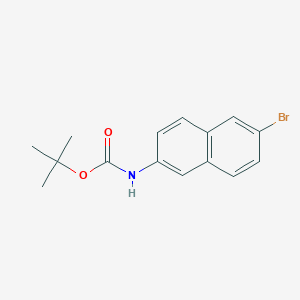
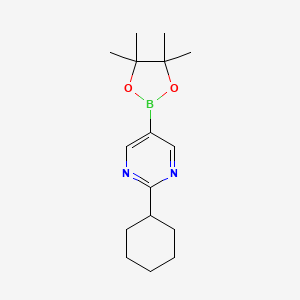
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

